Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate
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Overview
Description
Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate is a complex organic compound with a unique structure that includes both aromatic and hydrazino functional groups
Preparation Methods
The synthesis of Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 1-benzoyl-2-oxo-2-phenylethylidene hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate involves its interaction with specific molecular targets and pathways. The hydrazino group in the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: A precursor in the synthesis of the target compound.
1-Benzoyl-2-oxo-2-phenylethylidene hydrazine: Another precursor used in the synthesis.
Other hydrazino compounds: These may have similar chemical properties and reactivity but differ in their specific applications and biological activity.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20N2O4 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl 4-[[(E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C24H20N2O4/c1-2-30-24(29)19-13-15-20(16-14-19)25-26-21(22(27)17-9-5-3-6-10-17)23(28)18-11-7-4-8-12-18/h3-16,27H,2H2,1H3/b22-21+,26-25? |
InChI Key |
IQPJWLUMWCUCHL-SNWRPHOWSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N=N/C(=C(\C2=CC=CC=C2)/O)/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC(=C(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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